1-Tert-butyl-3-(2-chloroethyl)urea
Overview
Description
Synthesis Analysis
The synthesis of urea derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl) urea derivatives involves a Claisen thermal rearrangement as a key step to synthesize the chromene core . This suggests that the synthesis of 1-Tert-butyl-3-(2-chloroethyl)urea could also involve multiple steps, possibly including rearrangement reactions to form the core structure.
Another related synthesis is that of 3-(tert-butyl)perhydro-1,5,3-dithiazepine, where urea acts as a leaving group . This indicates that in the synthesis of urea derivatives, the urea moiety can be involved in substitution reactions, which could be relevant for the synthesis of 1-Tert-butyl-3-(2-chloroethyl)urea.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of the urea group, which consists of a carbonyl group flanked by two amine groups. The tert-butyl group is a bulky substituent that can influence the steric and electronic properties of the molecule. In the context of 1-Tert-butyl-3-(2-chloroethyl)urea, the tert-butyl group would be expected to affect the molecule's reactivity and possibly its conformation .
Chemical Reactions Analysis
The chemical reactions of tert-butyl-containing compounds and urea derivatives can be quite diverse. For example, the synthesis of 1-tert-butyl-4-chloropiperidine demonstrates the generation of an N-tert-butyl group through the reaction of a dimethyliminium salt with methylmagnesium chloride . This indicates that tert-butyl groups can be introduced into a molecule through nucleophilic addition reactions. Such reactions could potentially be applied in the synthesis of 1-Tert-butyl-3-(2-chloroethyl)urea.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-Tert-butyl-3-(2-chloroethyl)urea are not directly reported in the provided papers, we can infer that the presence of the tert-butyl group would likely make the compound less volatile and increase its steric bulk, affecting its solubility and reactivity. The chloroethyl group could make the compound susceptible to nucleophilic substitution reactions, which could be a consideration in its reactivity profile .
Scientific Research Applications
Antineoplastic Activities
1-Tert-butyl-3-(2-chloroethyl)ureas (CEUs) have shown promising activities in the field of anticancer research. They are a new class of potent antineoplastic agents, exhibiting cytotoxic effects on various cancer cells. The compound 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene (tBCEU), a derivative of CEU, has been extensively studied for its antineoplastic potential.
Cytotoxic and Antineoplastic Properties : CEUs, including tBCEU, display significant cytotoxicity against cancer cells. They act as alkylating agents, but interestingly, their cytotoxic effect is not due to DNA alkylation, unlike their parent molecule chloroethylnitrosourea (Maurizis et al., 1998).
Activity in Drug-Resistant Tumors : tBCEU has been found effective against tumor cell lines resistant to a wide range of anticancer drugs. This suggests its potential usefulness in treating cancers resistant to conventional therapies (C.-Gaudreault et al., 2004).
Effect on Microtubule and Cytoskeleton : tBCEU influences the synthesis of proteins like tubulin and vimentin, which are critical components of the cytoskeleton. This interference with the cytoskeleton suggests a possible mechanism for its antineoplastic activity (Poyet et al., 1993).
Antiangiogenic and Antitumoral Activities : Phenyl-3-(2-chloroethyl)ureas, including tBCEU, have been found to inhibit the migration and proliferation of endothelial and tumor cells. They disrupt microtubules, leading to altered nuclear morphology and cytoskeleton disruption, which contributes to their antiangiogenic and antitumoral properties (Petitclerc et al., 2004).
Other Medical Applications
Besides their role in cancer treatment, 1-Tert-butyl-3-(2-chloroethyl)urea compounds have been explored for other medical applications.
Potential in Treating Arrhythmias and Hypertension : Certain derivatives of 1,3-disubstituted ureas have demonstrated antiarrhythmic and hypotensive properties, indicating potential applications in cardiovascular diseases (Chalina et al., 1998).
Free Radical Scavenging : Compounds like T-0162, related structurally to 1-Tert-butyl-3-(2-chloroethyl)urea, have been shown to be effective free radical scavengers, suggesting their potential in reducing myocardial infarct size (Yamashita et al., 2000).
Synthesis and Chemical Properties
Research has also been conducted on the synthesis and properties of 1-Tert-butyl-3-(2-chloroethyl)urea derivatives.
Synthesis Techniques : Novel methods have been developed for synthesizing derivatives of 1-Tert-butyl-3-(2-chloroethyl)urea, focusing on environmentally friendly and safer approaches (Bigi et al., 2000).
Structure-Activity Relationship : Understanding the chemical structure of these compounds helps in elucidating their mechanism of action and optimizing their pharmacological properties.
properties
IUPAC Name |
1-tert-butyl-3-(2-chloroethyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClN2O/c1-7(2,3)10-6(11)9-5-4-8/h4-5H2,1-3H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCWAQWESJZYIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303802 | |
Record name | 1-tert-butyl-3-(2-chloroethyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-3-(2-chloroethyl)urea | |
CAS RN |
13908-02-6 | |
Record name | NSC162151 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162151 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-tert-butyl-3-(2-chloroethyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl-3-(2-chloroethyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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